molecular formula C24H23FN2O5S B3666737 methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B3666737
M. Wt: 470.5 g/mol
InChI Key: FLAOVSHUXIOJBL-UHFFFAOYSA-N
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Description

Methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine and 4-methylphenylsulfonyl chloride. These intermediates are then reacted with glycine and methyl 2-aminobenzoate under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions including:

    Oxidation: The aromatic rings and the sulfonyl group can be targets for oxidation reactions.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate might be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate:

    4-Fluorobenzylamine: An intermediate used in the synthesis of various pharmaceuticals.

    4-Methylphenylsulfonyl chloride: A reagent used in the preparation of sulfonyl compounds.

Uniqueness

Methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups and aromatic rings

Properties

IUPAC Name

methyl 2-[[2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-17-7-13-20(14-8-17)33(30,31)27(15-18-9-11-19(25)12-10-18)16-23(28)26-22-6-4-3-5-21(22)24(29)32-2/h3-14H,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAOVSHUXIOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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